Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate
Overview
Description
The compound “2- (5-Ethyl-2-pyridinyl)ethanol” is an organic compound with the empirical formula C9H13NO . It’s a part of the family of N-heterocycles, which are known for their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with arylaldehydes . For instance, the synthesis of fluorescent 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines was achieved by the reaction of arylaldehydes with two molecules of 5-amino-3-methyl-1-(2-pyridyl)pyrazole .Molecular Structure Analysis
The molecular structure of similar compounds often involves pyridyl rings . In some conformers, the phosphorus atom is pyramidal, the C sp3 –C sp3 bonds (ethylene bridges) are predominantly gauche -oriented relative to the axis P–lone electron pair (LP), and the pyridyl rings are gauche -oriented relative to the C sp3 –C sp3 bonds .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the substitution of the axial X ligand . For instance, the cyclic voltammograms of RuII complexes in MeCN reflect a reversible substitution of the axial X ligand with MeCN .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve vibrational properties . For instance, the Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of picolinaldehyde (PA), nicotinaldehyde (NA), and isonicotinaldehyde (IA) were recorded at 4000–450Scientific Research Applications
- Researchers have explored the use of this compound in catalysis. Specifically, a molybdenum(VI) complex of 5-(2-pyridyl-1-oxide)tetrazole was synthesized and transformed into a MoO3-based hybrid catalyst . This catalyst demonstrated stability and effectiveness in the epoxidation of bio-olefins using tert-butyl hydroperoxide. It successfully converted biobased olefins (such as fatty acid methyl esters and terpenes) into epoxide products with high yields .
- Ethyl 5-(2-pyridyl)-1H-pyrrole-3-carboxylate and related derivatives have been investigated for their anti-fibrotic properties. Some of these compounds exhibited better activity than existing drugs like Pirfenidone. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate showed promising anti-fibrotic effects .
Catalysis and Epoxidation
Anti-Fibrotic Activity
Mechanism of Action
properties
IUPAC Name |
ethyl 5-pyridin-2-yl-1H-pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-11(14-8-9)10-5-3-4-6-13-10/h3-8,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOUSUZKDYFQFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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